molecular formula C22H26N2O3 B11007278 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide

2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide

Cat. No.: B11007278
M. Wt: 366.5 g/mol
InChI Key: RARNGKDNZGNUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Alkylation: The indole core is then alkylated with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate.

    Acylation: The alkylated indole is acylated with 2-(2-methoxyphenyl)ethylamine using acetic anhydride or acetyl chloride as the acylating agent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methoxyethyl side chain.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.

    Substitution: Electrophilic substitution reactions are common at the indole ring, especially at the 2 and 3 positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products

    Oxidation: Products may include N-oxides or hydroxylated derivatives.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with various biological activities.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may bind to receptors or enzymes involved in signaling pathways.

    Pathways: The compound can modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide may exhibit unique biological activities due to the specific positioning of the methoxy groups and the nature of the substituents on the indole ring. This structural uniqueness can influence its binding affinity and specificity towards molecular targets, making it a compound of interest in drug discovery and development.

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

2-[1-(2-methoxyethyl)indol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C22H26N2O3/c1-26-14-13-24-16-18(19-8-4-5-9-20(19)24)15-22(25)23-12-11-17-7-3-6-10-21(17)27-2/h3-10,16H,11-15H2,1-2H3,(H,23,25)

InChI Key

RARNGKDNZGNUAT-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)CC(=O)NCCC3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.